

# [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol chemical properties

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## Compound of Interest

Compound Name: [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol

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An In-depth Technical Guide to [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol

## Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol, a pivotal heterocyclic building block for researchers, chemists, and professionals in drug discovery and agrochemical development. We will explore its core chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

## Introduction: A Versatile Trifluoromethylpyridine Building Block

[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol is a substituted pyridine derivative that has garnered significant interest in synthetic chemistry. Its structure is distinguished by three key functional groups on the pyridine core: a chloro group at the 2-position, a trifluoromethyl group at the 6-position, and a hydroxymethyl group at the 3-position. This unique arrangement makes it a highly valuable intermediate for constructing complex molecules.

The trifluoromethylpyridine scaffold is a privileged motif in modern medicinal and agricultural chemistry.<sup>[1][2][3]</sup> The strategic incorporation of a trifluoromethyl (-CF<sub>3</sub>) group is known to

confer significant advantages, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][4] The chloro and hydroxymethyl groups serve as versatile synthetic handles, allowing for a wide range of subsequent chemical transformations.[5] This guide will elucidate the properties and potential that make this compound a cornerstone for innovation.

## Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its application in synthesis. Below is a summary of the key physicochemical characteristics of **[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol**.

Property	Value	Source(s)
CAS Number	917396-39-5	[6][7][8]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClF <sub>3</sub> NO	[7][8][9][10]
Molecular Weight	211.57 g/mol	[7][9][10]
Appearance	Colorless oil	[7]
Purity	Typically ≥95%	[8][9][10]
MDL Number	MFCD11847131	[8]

## Spectroscopic Data

Full spectroscopic characterization is essential for structure verification and quality control. While detailed spectra are typically provided by the supplier upon purchase, the expected analytical data includes:

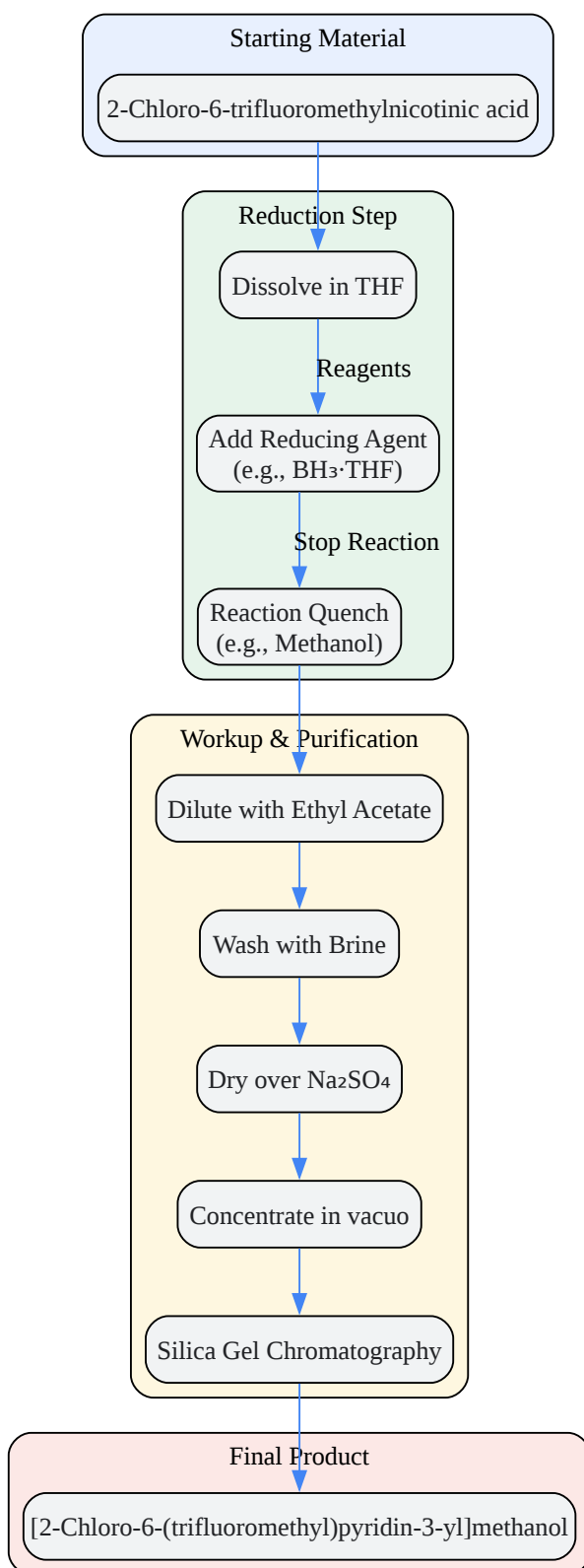
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR spectra are used to confirm the proton and carbon framework of the molecule.
- Mass Spectrometry (MS): Techniques like LC-MS are employed to verify the molecular weight and fragmentation pattern.[6]

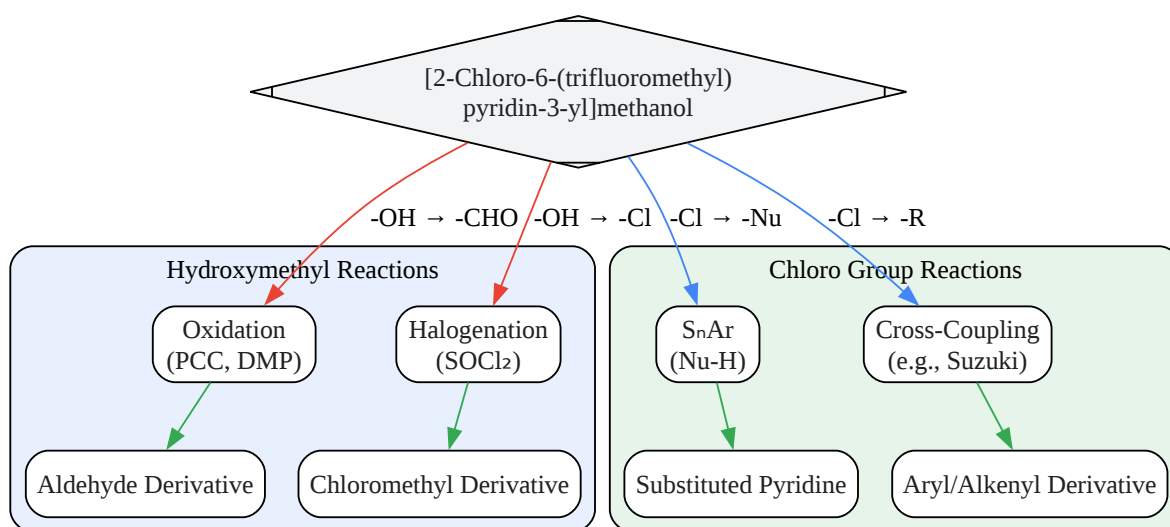
- Chromatography: HPLC or UPLC methods are used to determine the purity of the compound.[\[6\]](#)

## Synthesis and Manufacturing Protocol

The most direct and commonly cited method for preparing **[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol** is through the reduction of its corresponding carboxylic acid, 2-Chloro-6-trifluoromethylnicotinic acid.[\[7\]](#)

### Workflow: Reduction of 2-Chloro-6-trifluoromethylnicotinic acid





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